3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydrofuran-2-ylmethyl)propanamide
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Overview
Description
- This compound has the chemical formula C20H24NO5 and an average mass of 358.408 Da .
- It is also known by other names, including 1,3,11-trihydroxy-2,9-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium .
- The compound’s structure features a quinazolinone core with multiple functional groups.
Preparation Methods
- Synthetic routes for this compound are not widely documented, but it can be synthesized through various chemical transformations.
- Industrial production methods may involve multi-step processes, including cyclization reactions and functional group modifications.
Chemical Reactions Analysis
- The compound likely undergoes reactions such as oxidation, reduction, and substitution due to its functional groups (e.g., methoxy and hydroxyl).
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and acid/base catalysts.
- Major products could include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
- In chemistry, researchers may study its reactivity, stability, and potential as a building block for more complex molecules.
- In biology, investigations might focus on its interactions with enzymes, receptors, or cellular pathways.
- In medicine, it could be explored for potential therapeutic effects (e.g., anticancer properties).
- In industry, applications could involve its use as a precursor for drug synthesis or other fine chemicals.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets.
- It might interact with proteins, nucleic acids, or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
- Unfortunately, detailed information on similar compounds is limited in the available data.
- researchers can explore related quinazolinone derivatives to highlight its uniqueness.
Remember that while this compound shows promise, further research is needed to fully understand its properties and applications
Properties
Molecular Formula |
C25H27N3O6 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(oxolan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C25H27N3O6/c1-32-19-10-9-17-21(22(19)33-2)25(31)28-18-8-4-3-7-16(18)24(30)27(23(17)28)12-11-20(29)26-14-15-6-5-13-34-15/h3-4,7-10,15,23H,5-6,11-14H2,1-2H3,(H,26,29) |
InChI Key |
FPNIDMZXMYSHOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCC5CCCO5)OC |
Origin of Product |
United States |
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